Synthesis of Kappa Opioid Receptor (KOR) Agonists with G-Protein Bias
1-(Pyrrolidin-3-yl)piperazine serves as a direct precursor to the 'PAPPP' core, a novel scaffold for potent kappa opioid receptor (KOR) agonists. The compound's pyrrolidine ring is essential for the observed G-protein signaling bias. While simpler piperazines may yield KOR agonists, the pyrrolidine substituent on the pyranopiperazine core of PAPPP derivatives is specifically required for high potency and to favor G-protein activation over β-arrestin recruitment [1].
| Evidence Dimension | KOR Agonist Potency (G-protein activation, BRET assay) and Signaling Bias |
|---|---|
| Target Compound Data | Derivatives based on the 'PAPPP' core (which requires 1-(Pyrrolidin-3-yl)piperazine) show high potency with a bias towards G-protein signaling, as indicated by reduced β-arrestin recruitment. |
| Comparator Or Baseline | Alternative KOR agonists lacking the specific pyrrolidine-piperazine scaffold may exhibit different bias profiles; structural changes to the piperazine R-group in the PAPPP series modulate bias. |
| Quantified Difference | The paper details structure-activity relationships (SAR) showing that the presence of the pyrrolidine moiety is critical for maintaining G-protein bias, with alterations leading to changes in the arrestin recruitment profile. |
| Conditions | BRET assays in HEK293T cells for G-protein activation and β-arrestin recruitment; in vivo studies in mice for serum prolactin (a neuroendocrine biomarker of KOR-agonist effects) and sedation [1]. |
Why This Matters
For medicinal chemists developing biased GPCR ligands, this compound enables the synthesis of a proven biased agonist scaffold, offering a strategic advantage over alternative building blocks that lead to less selective signaling profiles.
- [1] Reed B, Miller M, Michino M, et al. Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold. ACS Chemical Neuroscience. 2022;13(13):1849-1856. View Source
